7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol
Overview
Description
Compounds with similar structures, such as quinoline and acridone derivatives, are known to have a broad spectrum of biological activity and are of great interest to scientists . They are often used in drug research and development due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Fourier Transform Infrared Spectroscopy (FT-IR) and Raman spectroscopy are commonly used to investigate the vibrational frequencies of molecules, which can provide information about their structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, acridine derivatives have been shown to act as DNA intercalators and to inhibit topoisomerase or telomerase enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
5-Lipoxygenase Inhibition7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol, also known as L-656,224, has been identified as a potent inhibitor of leukotriene biosynthesis, which is significant in the context of asthma and peripheral pain treatment. This compound demonstrates select
Scientific Research Applications of 7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol
5-Lipoxygenase Inhibition
7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol, also known as L-656,224, has been identified as a potent inhibitor of leukotriene biosynthesis, which is significant in the context of asthma and peripheral pain treatment. This compound demonstrates selectivity for 5-lipoxygenase, an enzyme involved in the inflammatory response, and has been shown to have oral activity against rat paw hyperalgesia, dyspnea in sensitized rats, and bronchoconstriction in squirrel monkeys, suggesting its potential in treating asthma and pain (Belanger et al., 1987).
β-Amyloid Aggregation Inhibition
Another derivative of this compound has been synthesized as a potent β-amyloid aggregation inhibitor. β-Amyloid aggregation is a key factor in the development of Alzheimer's disease, making this application particularly relevant for neurodegenerative disease research (Choi et al., 2003).
Antitumor and Antimicrobial Activity
Compounds related to 7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol have been isolated from marine endophytic fungi and shown to exhibit moderate antitumor and antimicrobial activities. This indicates a potential use in developing new therapeutic agents for cancer and infectious diseases (Xia et al., 2011).
Anti-Tobacco Mosaic Virus Activity
Derivatives of this compound have demonstrated anti-tobacco mosaic virus (anti-TMV) activity, with one compound showing an inhibition rate better than the positive control. This suggests a potential application in agriculture, specifically in the protection of plants against viral diseases (Du et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO3/c1-4-5-14-11-16(21)20-18(19(14)22)12(2)17(24-20)10-13-6-8-15(23-3)9-7-13/h6-9,11,22H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQEJPVGOQVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C(=C1O)C(=C(O2)CC3=CC=C(C=C3)OC)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145357 | |
Record name | L 656224 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-((4-methoxyphenyl)methyl)-3-methyl-5-propyl-4-benzofuranol | |
CAS RN |
102612-16-8 | |
Record name | L 656224 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102612168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 656224 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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